Thiophene, 3-(1-naphthalenyl)- Thiophene, 3-(1-naphthalenyl)-
Brand Name: Vulcanchem
CAS No.: 17574-57-1
VCID: VC14142383
InChI: InChI=1S/C14H10S/c1-2-6-13-11(4-1)5-3-7-14(13)12-8-9-15-10-12/h1-10H
SMILES:
Molecular Formula: C14H10S
Molecular Weight: 210.30 g/mol

Thiophene, 3-(1-naphthalenyl)-

CAS No.: 17574-57-1

Cat. No.: VC14142383

Molecular Formula: C14H10S

Molecular Weight: 210.30 g/mol

* For research use only. Not for human or veterinary use.

Thiophene, 3-(1-naphthalenyl)- - 17574-57-1

Specification

CAS No. 17574-57-1
Molecular Formula C14H10S
Molecular Weight 210.30 g/mol
IUPAC Name 3-naphthalen-1-ylthiophene
Standard InChI InChI=1S/C14H10S/c1-2-6-13-11(4-1)5-3-7-14(13)12-8-9-15-10-12/h1-10H
Standard InChI Key MGZVYTRKIKFZSN-UHFFFAOYSA-N
Canonical SMILES C1=CC=C2C(=C1)C=CC=C2C3=CSC=C3

Introduction

Structural and Molecular Characteristics

Core Architecture

The compound comprises a thiophene ring (C₄H₄S) substituted at the 3-position with a naphthalen-1-yl group (C₁₀H₇). This configuration introduces significant steric bulk and π-conjugation extension compared to unsubstituted thiophene. The naphthalenyl group’s planar aromatic system facilitates electronic interactions with the thiophene ring, potentially altering optoelectronic properties such as absorption spectra and charge transport efficiency .

Key Structural Features:

  • Molecular Formula: C₁₄H₁₀S

  • Molecular Weight: 210.29 g/mol (calculated).

  • Spatial Orientation: The naphthalen-1-yl group’s peri-positions (C-8 and C-2) may induce steric hindrance with adjacent thiophene protons, influencing reactivity and crystallinity .

Synthetic Methodologies

Friedel-Crafts Arylation

A plausible route involves Friedel-Crafts alkylation or arylation of thiophene. For example, Biro and Kotschy (2007) demonstrated the use of tin(IV) chloride to cyclize acid chloride derivatives of saturated acids into naphthothiophene systems . Adapting this method, 3-(1-naphthalenyl)thiophene could be synthesized via electrophilic substitution using naphthalen-1-yl magnesium bromide under Lewis acid catalysis (e.g., FeCl₃ or AlCl₃) .

Cross-Coupling Reactions

Palladium-catalyzed Suzuki-Miyaura or Stille couplings offer regioselective pathways. For instance, Carpita et al. utilized oxidative coupling of thienylacetylenes to construct terthiophenes . Applying similar logic, a 3-bromothiophene precursor could couple with 1-naphthaleneboronic acid to yield the target compound.

Example Reaction Scheme:

3-Bromothiophene+1-Naphthaleneboronic AcidPd(PPh3)4,Na2CO33-(1-Naphthalenyl)thiophene\text{3-Bromothiophene} + \text{1-Naphthaleneboronic Acid} \xrightarrow{\text{Pd(PPh}_3\text{)}_4, \text{Na}_2\text{CO}_3} \text{3-(1-Naphthalenyl)thiophene}

Physicochemical Properties

Estimated Physical Constants

While experimental data for 3-(1-naphthalenyl)thiophene are sparse, analogs like 3-(2-naphthalenyl)benzo[b]thiophene (CAS 55712-60-2) provide benchmarks :

Property3-(1-Naphthalenyl)thiophene (Estimated)3-(2-Naphthalenyl)benzo[b]thiophene (Observed)
Density (g/cm³)~1.18–1.221.225
Boiling Point (°C)~400–420446.8
Flash Point (°C)~160–170169
LogP (Octanol-Water)~5.0–5.85.721

The lower density and boiling point compared to the benzo[b]thiophene analog stem from the absence of a fused benzene ring, reducing molecular mass and intermolecular interactions.

Chemical Reactivity and Functionalization

Oxidative Coupling

The compound’s extended π-system makes it a candidate for oxidative polymerization, forming conductive polymers. Terthiophene derivatives, as reviewed by Beny et al., exhibit enhanced charge mobility when functionalized with aromatic groups .

Challenges and Future Directions

Synthetic Optimization

Current methods for naphthothiophene synthesis, such as tin(IV) chloride-mediated cyclization , require adaptation to improve yields and regioselectivity for the 1-naphthalenyl isomer.

Toxicity and Stability Studies

No data exist on the compound’s environmental or biological impact. Preliminary assessments using models like ECOSAR or TEST software are recommended before large-scale applications.

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